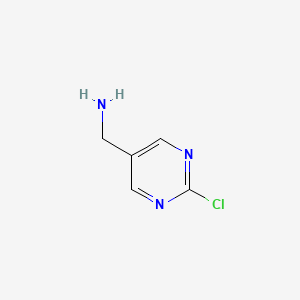

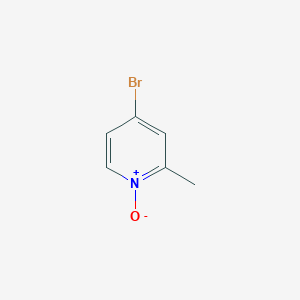

4-Bromo-2-methylpyridine 1-oxide

Descripción general

Descripción

4-Bromo-2-methylpyridine is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

4-Bromo-2-methylpyridine is synthesized from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% by avoiding the use of palladium as a catalyst . This strategy is more diverse and versatile .Molecular Structure Analysis

The empirical formula of 4-Bromo-2-methylpyridine is C6H6BrN . Its molecular weight is 172.02 . The SMILES string representation of its structure is Cc1cc(Br)ccn1 .Chemical Reactions Analysis

4-Bromo-2-methylpyridine is used in a synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical and Chemical Properties Analysis

4-Bromo-2-methylpyridine is a liquid at 20°C . It has a refractive index of 1.556 and a density of 1.450 g/mL at 25°C . It should be stored under inert gas as it is air sensitive .Aplicaciones Científicas De Investigación

Crystal Structure and Spectroscopy

Crystal Structure Analysis : 4-Bromo-2-methylpyridine 1-oxide and related compounds have been extensively studied for their crystal structures. For example, the crystal structure of 2‐bromo‐4‐nitropyridine N‐oxide was analyzed, showing a unique arrangement of Br ions and oxygen atoms around the pyridine ring, which is useful in understanding molecular interactions and properties (Hanuza et al., 2002).

Vibrational Spectroscopy : Studies have shown that compounds like this compound can be analyzed using polarized Fourier transform IR and Raman spectroscopy. This provides insights into the molecular vibrations and interactions, which is crucial for understanding the chemical and physical properties of these compounds (Hanuza et al., 2002).

Synthesis and Structural Analyses

Synthesis of Complex Compounds : Research has explored the synthesis of complex compounds using this compound derivatives. For instance, the synthesis of copper(II) and oxido-vanadium(IV) complexes using a related compound was studied, contributing to the field of coordination chemistry and the development of novel materials (Takjoo et al., 2013).

Molecular Structure Determination : The determination of molecular structures of compounds like this compound aids in understanding their chemical behavior and potential applications. Studies have been conducted to analyze these structures using techniques like X-ray diffraction (Hiller et al., 1988).

Chemical Reactions and Mechanisms

Understanding Chemical Reactions : The compound and its derivatives have been used to study various chemical reactions, such as the aminations of N-oxides. This research contributes to a deeper understanding of reaction mechanisms in organic chemistry (Martens & Hertog, 2010).

Photophysical Properties : The study of ultraviolet absorption spectra of this compound derivatives has provided insights into their photophysical properties. This is significant for applications in materials science, particularly in fields that utilize photophysical reactions (Hata, 1956).

Molecular Interactions and Bonding

- Molecular Interaction Studies : Research into the molecular interactions and bonding of this compound derivatives, like with dimethylarginine dimethylaminohydrolase, offers insights into the molecular basis of these interactions, which is crucial for the development of biological probes and therapeutics (Johnson et al., 2011).

Mecanismo De Acción

Target of Action

It is used as a starting material in the synthesis of crown-ester-bipyridines and viologens . These compounds have various applications, including as catalysts and in the development of new materials .

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . In these reactions, 4-Bromo-2-methylpyridine 1-oxide could act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

Its involvement in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

As a starting material in the synthesis of crown-ester-bipyridines and viologens , it contributes to the formation of these compounds, which have various applications in catalysis and materials science .

Safety and Hazards

4-Bromo-2-methylpyridine is harmful if swallowed, causes skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is advised . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-methylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase, a serine/threonine kinase involved in the modulation of cellular processes such as the release of pro-inflammatory cytokines . The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting p38α mitogen-activated protein kinase can lead to changes in the expression of genes involved in inflammation and stress responses . Understanding these cellular effects is essential for developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other signaling molecules, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is important for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by inhibiting p38α mitogen-activated protein kinase and reducing inflammation . At high doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal cellular functions. Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism and identifying potential therapeutic targets.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments . Studying the transport and distribution of this compound is important for understanding its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

4-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSJBNVXAEYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711404 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-74-6 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)

![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)

![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)